molecular formula C14H17N3O B4009096 (2S)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylethanol

(2S)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylethanol

Cat. No.: B4009096
M. Wt: 243.30 g/mol
InChI Key: NZWWQAOORBIRRJ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylethanol is a chiral compound that features a pyrimidine ring substituted with dimethyl groups and an amino group, attached to a phenylethanol moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylethanol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.

    Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using methylating agents.

    Amino Group Introduction: The amino group can be introduced through nucleophilic substitution reactions.

    Chiral Center Formation: The chiral center at the 2-position is established through asymmetric synthesis or chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethanol moiety, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the pyrimidine ring or the phenylethanol moiety to more saturated derivatives.

    Substitution: The amino group and the dimethyl groups on the pyrimidine ring can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.

Industry

    Material Science: Utilized in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which (2S)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylethanol exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pyrimidine ring and the chiral center play crucial roles in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(4-methylpyrimidin-2-yl)amino]-2-phenylethanol
  • (2S)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylpropanol

Uniqueness

  • Structural Features : The presence of both dimethyl groups and the specific chiral center configuration.
  • Biological Activity : Unique interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

(2S)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-10-8-11(2)16-14(15-10)17-13(9-18)12-6-4-3-5-7-12/h3-8,13,18H,9H2,1-2H3,(H,15,16,17)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWWQAOORBIRRJ-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(CO)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N[C@H](CO)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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